molecular formula C12H15N3 B2827651 [(1-benzyl-1H-pyrazol-4-yl)methyl](methyl)amine CAS No. 956438-25-8

[(1-benzyl-1H-pyrazol-4-yl)methyl](methyl)amine

Cat. No.: B2827651
CAS No.: 956438-25-8
M. Wt: 201.273
InChI Key: GNNFYIHJZHYNQJ-UHFFFAOYSA-N
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Description

(1-benzyl-1H-pyrazol-4-yl)methylamine is a versatile organic compound with the molecular formula C12H15N3. It is a small molecule scaffold often used in research and development due to its unique structural properties. This compound is characterized by a pyrazole ring substituted with a benzyl group and a methylamine group, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of 1-benzyl-1H-pyrazole-4-carbaldehyde with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

In an industrial setting, the production of (1-benzyl-1H-pyrazol-4-yl)methylamine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(1-benzyl-1H-pyrazol-4-yl)methylamine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

(1-benzyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:

The uniqueness of (1-benzyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(1-benzylpyrazol-4-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNFYIHJZHYNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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